
2-(4-Nitrophenyl)-3-hydroxypropenal
Übersicht
Beschreibung
2-(4-Nitrophenyl)-3-hydroxypropenal (2-NHP) is a synthetic compound that is used as a model compound for studying biochemical and physiological effects. It is a versatile compound that has been used in a variety of research applications, such as in the synthesis of novel compounds and in the study of enzyme kinetics.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization of Functionalized Compounds
Research by Khalid et al. (2020) involves the synthesis of compounds similar to 2-(4-Nitrophenyl)-3-hydroxypropenal. They studied mono-carbonyl curcuminoids, utilizing various spectroscopic techniques for characterization and determining quantum chemical insights. Their work contributes to understanding the chemical properties and potential applications of such compounds (Khalid et al., 2020).
2. Fluorescence Properties for Molecular Probes
Motyka et al. (2011) investigated the fluorescence properties of 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, which are structurally similar to this compound. These studies are significant for developing molecular fluorescent probes, as they tested various structural modifications for potential applications in biomolecular labeling and tracking (Motyka et al., 2011).
3. Antibacterial Activity
Parekh and Desai (2006) synthesized thiosemicarbazones derived from compounds structurally related to this compound. Their study focused on evaluating the antibacterial activity of these compounds against various bacteria strains, contributing to the field of medicinal chemistry and the search for new antibacterial agents (Parekh & Desai, 2006).
4. Immunological Responses
Research by Weinberger et al. (1980) on 4-Hydroxy-3-nitrophenyl (a related compound) investigates the immune response and suppressor cell populations. This research provides insight into immunological reactions, which can be relevant for understanding the role of similar nitrophenyl compounds in immune regulation (Weinberger et al., 1980).
5. Photophysical Studies
Kopylovich et al. (2011) studied the shift of a nitro group in phenylhydrazo-β-diketone, which shares some chemical characteristics with this compound. This research is significant for understanding the photophysical properties and reactivity of nitro-substituted compounds (Kopylovich et al., 2011).
6. Study of Electrochemical Properties
Mendkovich et al. (2017) explored the electroreduction mechanism of N-phenylhydroxylamines in aprotic solvents, including derivatives of nitrophenylhydroxylamines. Their work contributes to understanding the electrochemical behavior of nitrophenyl compounds, which can have implications in chemical synthesis and analysis (Mendkovich et al., 2017).
Eigenschaften
IUPAC Name |
3-hydroxy-2-(4-nitrophenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSOOOACTGSLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CO)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid](/img/structure/B3149617.png)


![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B3149634.png)


![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)






![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)